Technical Guide: MES Sodium Salt (CAS 71119-23-8) in Biopharmaceutical Applications
Technical Guide: MES Sodium Salt (CAS 71119-23-8) in Biopharmaceutical Applications
[1]
Executive Summary & Core Identity
MES Sodium Salt (2-(N-Morpholino)ethanesulfonic acid sodium salt) is a zwitterionic "Good's buffer" characterized by a morpholine ring and a sulfonate group. Assigned CAS 71119-23-8 , it is the sodium salt derivative of the standard MES free acid.
Unlike phosphate or acetate buffers, MES exhibits minimal coordination with metal ions, making it the gold standard for metalloprotein assays and cation-dependent enzymatic reactions. Its pKa of ~6.1 at 25°C places its effective buffering capacity exactly within the physiological "slightly acidic" window (pH 5.5 – 6.7), critical for plant cell culture, upstream bioprocessing, and ion-exchange chromatography.
Physicochemical Profile[2][3][4][5][6][7][8][9]
| Property | Specification |
| CAS Number | 71119-23-8 |
| Formula | C₆H₁₂NNaO₄S |
| Molecular Weight | 217.22 g/mol |
| pKa (25°C) | 6.10 ± 0.05 |
| Useful pH Range | 5.5 – 6.7 |
| Solubility (Water) | ~0.5 g/mL (High) |
| Metal Binding | Negligible (Cu²⁺); Weak (Ca²⁺, Mg²⁺, Mn²⁺) |
| UV Absorbance | Minimal at >260 nm |
Mechanism of Action & Buffer Chemistry[13]
The Zwitterionic Advantage
MES operates as a zwitterion.[1][2][3][4][5] In solution, the morpholine nitrogen acts as the proton acceptor (base), while the sulfonate group remains negatively charged. The sodium salt form provides immediate solubility and a higher initial pH compared to the free acid, reducing the volume of strong base (NaOH) required for adjustment, thereby minimizing ionic strength spikes.
Henderson-Hasselbalch Application
The buffering efficacy is dictated by the equilibrium between the protonated species (MES Free Acid) and the deprotonated species (MES Sodium Salt).
Where:
- = Concentration of MES Sodium Salt (Base)
- = Concentration of MES Free Acid
Expert Insight: For precise reproducibility in sensitive assays (e.g., SPR or ITC), avoid titrating with NaOH/HCl. Instead, prepare equimolar stock solutions of MES Free Acid and MES Sodium Salt and mix them to achieve the target pH.[6][7] This "Fixed Ratio" method locks the ionic strength and prevents electrode drift errors.
Buffer Selection Logic
The following decision tree illustrates when to deploy MES Sodium Salt over other buffering agents.
Figure 1: Decision matrix for selecting MES Sodium Salt based on pH, metal sensitivity, and biological application.
Critical Applications
Protein Purification (Ion Exchange)
MES is the buffer of choice for Cation Exchange Chromatography (CEX) involving proteins that are unstable at higher pH.
-
Why: Its pKa (6.[6]1) allows for a running buffer at pH 6.0, where many monoclonal antibodies (mAbs) are positively charged (below their pI), facilitating binding to the CEX column.
-
Stability: Unlike phosphate, MES does not precipitate with calcium or magnesium ions often present in cell culture supernatants.
Cell Culture[1][14]
-
Mammalian: Non-toxic and highly stable. Used in media requiring a lower pH environment or for preventing pH spikes during metabolic acidosis phases of bioreactor runs.
-
Plant: Warning: MES can be toxic to certain plant species (e.g., Arabidopsis) at concentrations >10 mM. For plant protoplasts, maintain concentrations <10 mM or validate specific tolerance [1].
Electrophoresis
MES Sodium Salt is a key component in Bis-Tris SDS-PAGE running buffers. Its lower ionic mobility compared to MOPS allows for better resolution of smaller proteins (low molecular weight range).
Experimental Protocols
Protocol A: The "Self-Validating" Buffer Preparation (Recommended)
Objective: Prepare 1 L of 0.5 M MES Buffer at pH 6.0 without using a pH meter for titration. This method ensures exact ionic strength and high reproducibility.
Materials:
-
Ultrapure Water (Type I)
Workflow Logic: Using the Henderson-Hasselbalch equation, at pH 6.0 (close to pKa 6.1), the ratio of [Salt]/[Acid] is approximately 0.8.
Step-by-Step:
-
Calculate Ratios: To achieve pH 6.0 at 25°C, the molar ratio is ~44% Salt to 56% Acid.
-
Weighing:
-
Weigh 47.79 g of MES Sodium Salt (0.22 mol).
-
Weigh 54.66 g of MES Free Acid (0.28 mol).
-
Total Moles = 0.5 mol.
-
-
Dissolution: Add both powders to a beaker containing 800 mL of Ultrapure water.
-
Mixing: Stir until completely dissolved. The pH will naturally equilibrate to ~6.0.
-
Finalize: Top up to 1.0 L with water.
-
Sterilization: Filter sterilize through a 0.22 µm PES membrane. Do not autoclave if downstream application involves sensitive metal-dependent enzymes, as autoclaving can induce minor yellowing (degradation products) [2].
Protocol B: Standard Titration (Traditional)
Objective: Prepare 0.5 M MES stock using only MES Sodium Salt.
-
Dissolve 108.61 g of MES Sodium Salt in 800 mL water.
-
Initial pH Check: The solution will be alkaline (pH ~9-10).
-
Titration: Slowly add concentrated HCl (e.g., 5M or 10M) while stirring. Monitor pH continuously until it reaches 6.0.
-
Note: This adds Cl⁻ ions to the solution, which increases ionic strength and may interfere with silver staining or certain electrochemical assays.
-
-
Adjust volume to 1 L.
Figure 2: Comparison of buffer preparation workflows. Method A is preferred for analytical consistency.
Troubleshooting & Interferences
Metal Ion Binding
While MES is "non-coordinating," it is not "non-interacting."
-
Interference: It binds weakly to Mn²⁺ and Ca²⁺.[1][2] If your enzyme (e.g., a kinase) requires precise mM concentrations of Mn²⁺, calculate the free metal concentration using a chelation calculator, or increase the metal concentration slightly to compensate.
-
Advantage: It does not bind Cu²⁺, making it superior to Acetate or Phosphate for copper-dependent oxidases.
Redox Reactions
MES is generally stable but can interfere with certain redox reactions.
-
Folin-Ciocalteu Assay: MES interferes with the Lowry protein assay and Folin reagents, leading to false positives. Solution: Use the Bradford assay or BCA assay (compatible up to moderate MES concentrations) for protein quantification [3].
Sterilization
-
Autoclaving: MES solutions turn yellow upon autoclaving due to minor degradation. While the pH change is usually negligible (< 0.1 pH units), the degradation products may affect UV absorbance or sensitive cell lines.
-
Recommendation: Always use 0.22 µm filtration for cell culture and analytical grade buffers.
References
-
ResearchGate. (2015). Protocol for MES Buffer Preparation and Interference Discussion. Retrieved from [Link]
Sources
- 1. MES Sodium Salt [biospectra.us]
- 2. MES Sodium Salt [ae228b2c-340e-45fe-ab7d-f360de633c4a.azurewebsites.net]
- 3. zellbio.eu [zellbio.eu]
- 4. goldbio.com [goldbio.com]
- 5. goldbio.com [goldbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 9. melford.co.uk [melford.co.uk]
- 10. MES, Sodium Salt | CAS 71119-23-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
